GEM144

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

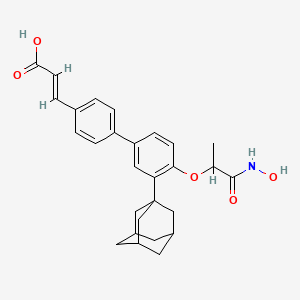

C28H31NO5 |

|---|---|

Peso molecular |

461.5 g/mol |

Nombre IUPAC |

(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C28H31NO5/c1-17(27(32)29-33)34-25-8-7-23(22-5-2-18(3-6-22)4-9-26(30)31)13-24(25)28-14-19-10-20(15-28)12-21(11-19)16-28/h2-9,13,17,19-21,33H,10-12,14-16H2,1H3,(H,29,32)(H,30,31)/b9-4+ |

Clave InChI |

PIJPEZHKJKJZHS-RUDMXATFSA-N |

SMILES isomérico |

CC(C(=O)NO)OC1=C(C=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O)C34CC5CC(C3)CC(C5)C4 |

SMILES canónico |

CC(C(=O)NO)OC1=C(C=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O)C34CC5CC(C3)CC(C5)C4 |

Origen del producto |

United States |

Foundational & Exploratory

GEM144: A Dual Inhibitor of POLA1 and HDAC11 for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

GEM144 is a potent and orally active small molecule designed as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3] Developed as an analog of the adamantyl retinoid ST1926, this compound exhibits improved pharmacological properties and demonstrates significant antitumor activity across a range of solid and hematological cancers in preclinical models.[4][5] This technical guide provides a comprehensive overview of this compound, its primary targets, mechanism of action, and the experimental methodologies used in its preclinical evaluation.

Primary Molecular Targets

The primary molecular targets of this compound are:

-

DNA Polymerase α (POLA1): The enzyme responsible for initiating DNA synthesis. Inhibition of POLA1 leads to disruption of DNA replication, causing DNA damage and cell cycle arrest.[4][5]

-

Histone Deacetylase 11 (HDAC11): A member of the class IV histone deacetylases that plays a role in epigenetic regulation. Inhibition of HDAC11 by this compound leads to increased acetylation of non-histone proteins, including the tumor suppressor p53.[5]

By simultaneously targeting these two key enzymes, this compound leverages a synergistic mechanism to induce cancer cell death.[5]

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action. The dual inhibition of POLA1 and HDAC11 initiates a cascade of cellular events culminating in apoptosis.[1][5]

The key mechanistic steps are:

-

Inhibition of POLA1: This directly impedes DNA replication, leading to an accumulation of DNA damage. This is evidenced by the increased phosphorylation of H2AX (forming γH2AX), a sensitive marker of DNA double-strand breaks.[1]

-

Inhibition of HDAC11: This results in the hyperacetylation of the p53 tumor suppressor protein.[5]

-

Activation of the p53 Pathway: Acetylated p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes, most notably the cyclin-dependent kinase inhibitor p21.[1][5]

-

Cell Cycle Arrest: The increased expression of p21 induces a cell cycle arrest at the G1/S transition, preventing cancer cells from entering the DNA synthesis phase.[1][5]

-

Induction of Apoptosis: The combination of extensive DNA damage and p53-mediated signaling ultimately triggers programmed cell death, or apoptosis, as evidenced by PARP cleavage and positive TUNEL assays.[4]

Signaling Pathway

Quantitative Data

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a variety of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.26 | [1] |

| A2780 | Ovarian Carcinoma | 0.95 | [1] |

| MM473 | Malignant Pleural Mesothelioma | 1.4 | [1] |

| General Range | Various Cancer Cell Lines | 0.26 - 2.2 | [1] |

| HCC1806 | Triple-Negative Breast Cancer (Basal) | 0.5 | [4] |

| MDA-MB-453 | Triple-Negative Breast Cancer (Luminal AR) | 1.0 | [4] |

| Various AML cell lines | Acute Myeloid Leukemia | 0.5 | |

| HCT116 | Colorectal Carcinoma | 1.0 | |

| HT29 | Colorectal Adenocarcinoma | 5.0 |

In Vivo Antitumor Efficacy

Oral administration of this compound has been shown to significantly reduce tumor growth in various mouse xenograft models.

| Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| Human Malignant Pleural Mesothelioma (MM487) Xenograft | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72% Tumor Growth Inhibition (TGI) | [1][5] |

| Human Colorectal Carcinoma (HCT116) Xenograft | Not specified | ~20% relative decrease in tumor volume | |

| HCT116 Xenograft (Combination Therapy) | Not specified | Sensitizes tumor to cisplatin (58% reduction vs 46% for cisplatin alone) |

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are found within the materials and methods sections of the primary research publications. The following is a summary of the key assays employed.

Antiproliferative Activity (SRB Assay)

-

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Methodology Overview:

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).[1]

-

After treatment, the cells are allowed to recover in drug-free medium for a further period (e.g., 48 hours).[1]

-

Cells are fixed with trichloroacetic acid (TCA) and stained with SRB dye.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution.

-

The absorbance is read on a plate reader to determine cell viability relative to untreated controls.

-

Cell Viability (Trypan Blue Assay)

-

Principle: Trypan blue is a vital stain that is excluded by viable cells with intact membranes but taken up by non-viable cells.

-

Methodology Overview:

-

Cells are cultured with and without this compound.

-

A cell suspension is mixed with a trypan blue solution.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or automated cell counter to determine the percentage of viable cells.[4]

-

DNA Damage (Western Blot for γH2AX)

-

Principle: Western blotting is used to detect the levels of specific proteins. The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early indicator of DNA double-strand breaks.

-

Methodology Overview:

-

Cells are treated with this compound for a specified time.

-

Total protein is extracted from the cells and quantified.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for γH2AX, followed by a secondary antibody conjugated to an enzyme.

-

A substrate is added that reacts with the enzyme to produce a detectable signal, indicating the amount of γH2AX.[1]

-

Apoptosis (TUNEL Assay)

-

Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Methodology Overview:

-

This compound-treated cells are fixed and permeabilized.

-

The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

-

The incorporated label is then detected, often via fluorescence microscopy, to identify apoptotic cells.[4]

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Methodology Overview:

-

Cells are treated with this compound.

-

Cells are harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).

-

The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer.

-

The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

References

GEM144: A Technical Whitepaper on its Dual Inhibitory Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GEM144 is a novel, orally active small molecule that demonstrates potent anti-tumor activity across a range of solid and hematological malignancies. It functions as a dual inhibitor, simultaneously targeting two key enzymes involved in cancer cell proliferation and survival: DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11). This dual mechanism of action leads to a cascade of downstream events, including DNA damage, cell cycle arrest at the G1/S phase, and ultimately, apoptosis in cancer cells, while showing a favorable selectivity profile with reduced impact on normal cells. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Dual Inhibition of POLA1 and HDAC11

This compound's anti-cancer efficacy stems from its ability to concurrently inhibit two distinct and critical cellular targets:

-

DNA Polymerase Alpha (POLA1): As a key enzyme in DNA replication, POLA1 is responsible for synthesizing the RNA-DNA primers necessary for the initiation of DNA synthesis by other polymerases. Inhibition of POLA1 by this compound disrupts DNA replication, leading to replication stress and the accumulation of DNA damage.[1][2][3][4]

-

Histone Deacetylase 11 (HDAC11): HDAC11 is a class IV histone deacetylase that plays a role in regulating gene expression through the deacetylation of histones and other non-histone proteins. By inhibiting HDAC11, this compound promotes the acetylation of key tumor suppressor proteins, most notably p53.[1][2][3][4]

This dual-targeting approach offers a potential synergistic anti-tumor effect. The inhibition of POLA1 induces cellular stress through DNA damage, while the simultaneous inhibition of HDAC11 enhances the activity of tumor suppressor pathways that respond to such stress.

Signaling Pathways of this compound Action

The dual inhibition of POLA1 and HDAC11 by this compound converges on the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. The key steps in this signaling cascade are visualized below.

Quantitative Data on Anti-Cancer Activity

The anti-proliferative and anti-tumor effects of this compound have been quantified in various preclinical models.

In Vitro Anti-proliferative Activity

This compound demonstrates potent anti-proliferative activity at sub-micromolar to low micromolar concentrations across a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCC1806 | Triple-Negative Breast Cancer | 0.5[1] |

| MDA-MB-453 | Triple-Negative Breast Cancer | 1.0[1] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.5[5] |

| THP-1 | Acute Myeloid Leukemia | 0.5[5] |

| MOLM-13 | Acute Myeloid Leukemia | 0.5[5] |

| HCT116 | Colorectal Cancer | 1.0[6] |

| HT29 | Colorectal Cancer | 5.0[6] |

Note: IC50 values were determined after 72 hours of treatment.

In Vivo Anti-tumor Efficacy

Oral administration of this compound has been shown to significantly inhibit tumor growth in xenograft mouse models.

| Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| Malignant Pleural Mesothelioma | MM487 Xenograft | 50 mg/kg, p.o., BID, 5 days/week for 3-4 weeks | 72-77%[2][3][4] |

| Colorectal Cancer | HCT116 Xenograft | Not specified | ~20% (as single agent)[6] |

| Colorectal Cancer | HCT116 Xenograft | In combination with cisplatin | 58% (combination) vs 46% (cisplatin alone)[6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

5.1.1. Trypan Blue Exclusion Assay

-

Cell Seeding: Seed cancer cells in 6-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

Cell Harvesting: Detach cells with trypsin-EDTA, centrifuge, and resuspend in complete medium.

-

Staining: Mix 10 µL of cell suspension with 10 µL of 0.4% trypan blue solution.

-

Counting: Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculation: Cell viability (%) = (Number of viable cells / Total number of cells) x 100.

5.1.2. MTT Assay

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

5.2.1. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

-

Cell Preparation: Grow cells on coverslips and treat with this compound or vehicle control.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate cells with the TUNEL reaction mixture (containing TdT and fluorescein-dUTP) according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).

-

Counterstaining: Counterstain nuclei with DAPI.

-

Imaging: Visualize fluorescently labeled cells using a fluorescence microscope. TUNEL-positive cells (green fluorescence) indicate apoptotic cells.

5.2.2. Western Blot for PARP Cleavage

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against PARP (detecting both full-length and cleaved forms) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

DNA Damage and Cell Cycle Analysis

5.3.1. Immunoblotting for γH2AX

-

Procedure: Follow the Western Blot protocol as described in 5.2.2.

-

Primary Antibody: Use a primary antibody specific for phosphorylated H2AX at Ser139 (γH2AX).

-

Analysis: An increased signal for γH2AX indicates the presence of DNA double-strand breaks.

5.3.2. Propidium Iodide (PI)-based Flow Cytometry for Cell Cycle Analysis

-

Cell Harvesting and Fixation: Harvest this compound-treated and control cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase and a reduction in the S phase is indicative of a G1/S arrest.

Conclusion

This compound represents a promising novel anti-cancer agent with a well-defined dual mechanism of action targeting both DNA replication and epigenetic regulation. Its ability to induce DNA damage, p53-mediated cell cycle arrest, and apoptosis in a variety of cancer models provides a strong rationale for its continued clinical development. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers interested in the preclinical profile of this compound.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for characterizing the mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. core.ac.uk [core.ac.uk]

- 5. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Chemical structure and synthesis pathway of GEM144

Following a comprehensive search for the chemical structure and synthesis pathway of a compound designated "GEM144," no publicly available information, scientific literature, or patents corresponding to this identifier could be located.

This suggests that "this compound" may be:

-

An internal research code for a compound that has not yet been disclosed in public-facing literature.

-

A confidential compound within a proprietary drug development program.

-

A recently synthesized molecule for which data has not yet been published.

-

An incorrect or alternative designation for a known compound.

Without access to specific research databases, internal company documents, or publications that explicitly reference "this compound," it is not possible to provide the requested in-depth technical guide, including its chemical structure, synthesis, experimental protocols, and associated signaling pathways.

To fulfill the user's request, a valid, publicly recognized name or chemical identifier (such as a CAS number or IUPAC name) for the compound of interest is required. Upon providing a searchable compound name, a detailed technical guide can be generated.

GEM144: A Dual Inhibitor of POLA1 and HDAC11 with Potent Anti-proliferative Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

GEM144 is a novel, orally active small molecule that demonstrates significant potential as an anti-cancer therapeutic. This technical guide provides a comprehensive overview of the biological and anti-proliferative properties of this compound, with a focus on its mechanism of action, experimental validation, and preclinical efficacy.

Core Mechanism of Action

This compound functions as a dual inhibitor, simultaneously targeting two key enzymes involved in cancer cell proliferation and survival: DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2][3][4] This dual inhibition leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.[1][2][3]

The inhibition of POLA1, a critical enzyme for the initiation of DNA replication, directly impedes the synthesis of new DNA, a fundamental process for rapidly dividing cancer cells.[5][6] Concurrently, the inhibition of HDAC11, an enzyme involved in the epigenetic regulation of gene expression, leads to the acetylation of key tumor suppressor proteins, including p53.[1][2][3]

Acetylated p53 is activated and transcriptionally upregulates the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor.[1][2][3] The subsequent inhibition of CDKs by p21 prevents the cell from transitioning from the G1 to the S phase of the cell cycle, resulting in a G1/S cell cycle arrest.[1][2][3] Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3][5]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Identifying and Validating the Molecular Targets of GEM144: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise identification and validation of a drug's molecular target are fundamental to understanding its mechanism of action, predicting its therapeutic effects, and anticipating potential toxicities. This document provides a comprehensive technical guide on the methodologies employed to identify and validate the molecular targets of GEM144, a novel investigational compound. We detail a systematic approach encompassing target identification via affinity-based proteomics, confirmation of direct engagement through biochemical and biophysical assays, and cellular target validation within the relevant signaling pathway. This guide includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate the replication and extension of these findings.

Target Identification using Affinity-Based Proteomics

To identify the direct binding partners of this compound from the native cellular proteome, an affinity-based chemical proteomics approach was employed. This strategy utilizes an immobilized version of the compound to selectively capture its protein targets from cell lysate, which are subsequently identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Affinity Probe: this compound was synthesized with a linker arm terminating in a biotin moiety (this compound-biotin). The linker position was chosen based on structure-activity relationship (SAR) data to minimize interference with target binding.

-

Immobilization: 5 mg of streptavidin-coated magnetic beads were washed three times with TBS buffer (50 mM Tris, 150 mM NaCl, pH 7.4). The beads were then incubated with an excess of this compound-biotin (or biotin as a negative control) for 2 hours at 4°C with gentle rotation to allow for immobilization.

-

Cell Lysis: Human colorectal cancer HCT116 cells were grown to 80% confluency, harvested, and lysed in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktails). The lysate was clarified by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Affinity Pulldown: The clarified lysate (1 mg total protein) was incubated with the this compound-biotin beads (and control beads) overnight at 4°C.

-

Washing: The beads were washed extensively to remove non-specific protein binders. This included five washes with lysis buffer and two washes with TBS.

-

Elution and Digestion: Bound proteins were eluted and subjected to on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protein identification and label-free quantification (LFQ) were performed using MaxQuant software.

Data: Top Protein Candidates Identified

The following table summarizes the top five protein candidates specifically captured by the this compound-biotin probe compared to the biotin control. Enrichment is calculated as the ratio of LFQ intensity in the this compound sample versus the control.

| Rank | Protein ID (UniProt) | Gene Symbol | Protein Name | Enrichment Factor (this compound vs. Control) | p-value |

| 1 | P04049 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 48.2 | 1.2e-5 |

| 2 | P00533 | EGFR | Epidermal growth factor receptor | 4.5 | 0.04 |

| 3 | P15056 | BRAF | B-Raf proto-oncogene serine/threonine-protein kinase | 3.1 | 0.05 |

| 4 | Q9Y243 | MAP2K1 | Mitogen-activated protein kinase kinase 1 | 2.8 | 0.06 |

| 5 | P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 2.5 | 0.07 |

Visualization: Affinity Proteomics Workflow

Caption: Workflow for identifying this compound binding partners.

Validation of Direct Target Engagement

Based on the proteomics data, RAF1 was identified as the top candidate target. To validate direct binding and functional inhibition, biochemical and biophysical assays were performed.

Experimental Protocol: In Vitro Kinase Assay (RAF1)

-

Reaction Setup: Kinase reactions were prepared in a 384-well plate. Each well contained 1x Kinase Buffer, 10 µM ATP, 200 ng of recombinant human RAF1 enzyme, and 500 ng of its substrate, inactive MEK1.

-

Compound Titration: this compound was serially diluted in DMSO and added to the reaction wells to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration was kept constant at 1%.

-

Kinase Reaction: The reaction was initiated by the addition of ATP and incubated for 60 minutes at 30°C.

-

Signal Detection: An ATP detection reagent (e.g., Kinase-Glo® Max) was added to each well. This reagent measures the amount of ATP remaining in the well after the kinase reaction. Luminescence was read on a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. The data were normalized to a positive control (no inhibitor) and a negative control (no enzyme). The IC50 value was calculated by fitting the data to a four-parameter logistic curve.

Data: Biochemical and Biophysical Characterization

The affinity and inhibitory potential of this compound against recombinant RAF1 were quantified.

| Assay Type | Parameter | Value (nM) | Description |

| In Vitro Kinase Assay | IC50 | 85.4 | Concentration of this compound required to inhibit 50% of RAF1 kinase activity. |

| Surface Plasmon Resonance (SPR) | K_D | 42.1 | Equilibrium dissociation constant, indicating the binding affinity of this compound to RAF1. |

Cellular Target Validation and Pathway Analysis

To confirm that this compound engages and inhibits RAF1 within a cellular context, its effect on the canonical MAPK signaling pathway was investigated. Inhibition of RAF1 is expected to decrease the phosphorylation of its direct downstream substrate, MEK1.

Experimental Protocol: Western Blotting for p-MEK1

-

Cell Treatment: HCT116 cells were serum-starved for 12 hours and then pre-treated with varying concentrations of this compound (0.1 to 10 µM) for 2 hours.

-

Stimulation: Cells were stimulated with epidermal growth factor (EGF) at 100 ng/mL for 10 minutes to activate the MAPK pathway.

-

Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated MEK1 (p-MEK1) and total MEK1. A loading control (e.g., β-actin) was also used.

-

Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an ECL substrate. Band intensities were quantified using ImageJ software. The p-MEK1 signal was normalized to the total MEK1 signal.

Data: Inhibition of Downstream Signaling

The ability of this compound to inhibit RAF1-mediated phosphorylation of MEK1 in HCT116 cells is summarized below.

| This compound Concentration (µM) | Normalized p-MEK1 Level (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 8.5 |

| 0.1 | 82.3 | 6.1 |

| 1.0 | 45.1 | 4.9 |

| 10.0 | 12.7 | 2.3 |

Visualization: this compound Action on the MAPK Signaling Pathway

Caption: Inhibition of the MAPK pathway by this compound.

Conclusion

The Role of GEM144 in Colorectal Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEM144 is a novel small molecule inhibitor with a dual-targeting mechanism, showing significant promise in preclinical studies for the treatment of colorectal cancer (CRC). By simultaneously inhibiting DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11), this compound leverages a multi-pronged attack on cancer cell proliferation and survival. This technical guide provides an in-depth overview of the core research surrounding this compound's efficacy in CRC models, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction to this compound

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with a significant need for novel therapeutic strategies, particularly for advanced and chemoresistant disease.[1][2] this compound has emerged as a promising therapeutic candidate due to its unique dual-inhibitor function. It targets two key enzymes involved in cancer cell proliferation and survival:

-

DNA Polymerase Alpha (POLA1): A critical enzyme for the initiation of DNA replication. Its inhibition leads to replication stress and DNA damage, ultimately triggering cell death pathways.[1][2]

-

Histone Deacetylase 11 (HDAC11): An enzyme involved in the epigenetic regulation of gene expression. Inhibition of HDAC11 can lead to the re-expression of tumor suppressor genes.[1][2]

Initial screenings have demonstrated the potent anti-proliferative effects of this compound across a range of cancer cell lines, prompting further investigation into its specific applications for colorectal cancer.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a defined signaling cascade initiated by the inhibition of POLA1 and HDAC11. This dual action converges on the p53 tumor suppressor pathway, a central regulator of cell cycle and apoptosis. The proposed mechanism involves the induction of p53 acetylation, leading to the activation of its downstream target, p21. This, in turn, results in a G1/S phase cell cycle arrest and the induction of apoptosis.[3][4]

Quantitative Data on Anti-Cancer Efficacy

The anti-cancer properties of this compound have been quantified in both in vitro and in vivo models of colorectal cancer. The following tables summarize the key findings from these studies.

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines[1][2]

| Cell Line | Type | Parameter | This compound Concentration | Time Point | Result |

| HCT116 | Human Colorectal Carcinoma | Growth Inhibition | 1 µM | 72 hours | >90% inhibition |

| HT29 | Human Colorectal Adenocarcinoma | Growth Inhibition | 5 µM | 72 hours | >90% inhibition |

| CCD-841-CoN | Normal Human Colon | Growth Inhibition | Up to 10 µM | Not specified | No effect |

| HCT116 | Human Colorectal Carcinoma | Cell Migration | Not specified | Not specified | Inhibitory effect observed |

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model[1][2]

| Model | Treatment | Parameter | Result |

| HCT116 Xenograft Mice | Oral this compound | Relative Tumor Volume Decrease | ~20% (vs. vehicle) |

| HCT116 Xenograft Mice | Cisplatin | Tumor Volume Reduction | 46% |

| HCT116 Xenograft Mice | This compound + Cisplatin | Tumor Volume Reduction | 58% |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound in colorectal cancer.

Cell Lines and Culture

-

Cell Lines: HCT116 (human colorectal carcinoma), HT29 (human colorectal adenocarcinoma), and CCD-841-CoN (normal human colon) are utilized.[1][2]

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Growth Assessment

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Cell Harvesting: Harvest the cells by trypsinization and resuspend them in culture medium.

-

Staining: Mix 20 µL of the cell suspension with 20 µL of 0.4% Trypan Blue solution.

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes.

-

Counting: Load 10 µL of the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Wound Healing Assay for Cell Migration

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

-

Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Capture images of the wound at different time points (e.g., 0, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Colorectal Cancer Xenograft Mouse Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Cell Preparation: Harvest HCT116 cells and resuspend them in a sterile PBS and Matrigel mixture.

-

Implantation: Subcutaneously inject approximately 5 x 10⁶ cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound, cisplatin, this compound + cisplatin).

-

Treatment Administration: Administer this compound orally and cisplatin via intraperitoneal injection according to the specified dosing schedule.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Directions

The available data strongly suggest that this compound is a promising novel therapeutic agent for colorectal cancer. Its dual inhibition of POLA1 and HDAC11 provides a unique mechanism of action that leads to significant anti-proliferative and pro-apoptotic effects in preclinical CRC models. Furthermore, its ability to sensitize tumors to standard chemotherapy agents like cisplatin highlights its potential in combination therapy regimens.[2]

Future research should focus on a more detailed elucidation of the downstream effects of POLA1 and HDAC11 inhibition in colorectal cancer, including comprehensive proteomic and transcriptomic analyses. Further in vivo studies are warranted to optimize dosing schedules and evaluate the efficacy of this compound in a broader range of CRC subtypes, including those with different mutational profiles. The promising preclinical data presented here provide a strong rationale for advancing this compound towards clinical development for the treatment of colorectal cancer.

References

GEM144: A Dual Inhibitor of POLA1 and HDAC11 Inducing Apoptosis in Tumor Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GEM144 is a novel small molecule that demonstrates potent anti-tumor activity by dually inhibiting DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11). This dual inhibition triggers a cascade of cellular events culminating in the programmed cell death, or apoptosis, of cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the signaling pathways involved, presenting quantitative data on its efficacy, and providing detailed protocols for key experimental assays used to elucidate its function.

Core Mechanism of Action

This compound exerts its cytotoxic effects on tumor cells through a multi-faceted mechanism initiated by the simultaneous inhibition of two key enzymes: POLA1 and HDAC11. POLA1 is crucial for the initiation of DNA replication, while HDAC11 is involved in the regulation of gene expression through the deacetylation of histones and other proteins.

The dual inhibition of these targets by this compound leads to two primary cellular consequences:

-

DNA Damage and Replication Stress: Inhibition of POLA1 directly impedes DNA synthesis, leading to replication fork stalling and the accumulation of DNA double-strand breaks (DSBs). This DNA damage is marked by the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, a well-established biomarker of DSBs.[1]

-

Hyperacetylation of p53 and Transcriptional Activation: Inhibition of HDAC11 results in the hyperacetylation of various proteins, a key one being the tumor suppressor protein p53. Acetylation of p53 enhances its stability and transcriptional activity.

These initial events trigger a downstream signaling cascade that ultimately commits the cancer cell to apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic signaling cascade initiated by this compound can be summarized in the following steps:

-

Induction of DNA Damage: this compound's inhibition of POLA1 leads to DNA damage, evidenced by an increase in γH2AX.[1]

-

Activation of p53: The cellular response to DNA damage, coupled with the HDAC11-inhibition-mediated hyperacetylation, leads to the activation and stabilization of the p53 tumor suppressor protein.[2][3]

-

Upregulation of p21: Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor, p21.[2][3]

-

Cell Cycle Arrest: p21 mediates cell cycle arrest at the G1/S transition phase, preventing the cell from entering the DNA synthesis phase with damaged DNA.[2][3]

-

Induction of Apoptosis: Sustained cell cycle arrest and the accumulation of DNA damage trigger the intrinsic apoptotic pathway. This is characterized by the cleavage and activation of executioner caspases, which in turn cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP). PARP cleavage is a hallmark of apoptosis.[1]

This signaling pathway highlights a synergistic effect of the dual inhibition, where DNA damage provides the apoptotic stimulus and the modulation of p53 activity lowers the threshold for apoptosis induction.

Quantitative Data

The anti-proliferative and apoptotic effects of this compound have been quantified in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCC1806 | Triple-Negative Breast Cancer | 0.5 | [1] |

| MDA-MD-453 | Triple-Negative Breast Cancer | 1.0 | [1] |

| HCT116 | Colorectal Cancer | ~1.0 | [4] |

| HT29 | Colorectal Cancer | ~5.0 | [4] |

Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population. Treatment times and assay methods may vary between studies.

Table 2: In Vivo Anti-tumor Activity of this compound

| Cancer Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Malignant Pleural Mesothelioma Xenografts (MM473 & MM487) | Oral this compound | 72-77% | [2][3] |

| HCT116 Xenograft | Oral this compound | ~20% relative decrease in tumor volume | [4] |

| HCT116 Xenograft (Combination) | This compound + Cisplatin | 58% reduction in tumor volume (compared to 46% with Cisplatin alone) | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or paraffin-embedded tissue sections

-

TUNEL assay kit (commercial kits are recommended for consistency)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Procedure:

-

Fix the cells or tissue sections with fixation solution for 15-30 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.

-

Wash three times with PBS.

-

(Optional) Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips or tissue sections and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright green or red fluorescence, depending on the label used.

Immunoblotting for Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved PARP, γH2AX, p53, and p21.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-cleaved PARP (Asp214)

-

Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Mouse anti-p53

-

Rabbit anti-p21

-

Mouse or Rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities and normalize to the loading control (β-actin).

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action that leverages the dual inhibition of POLA1 and HDAC11 to induce DNA damage, cell cycle arrest, and ultimately, apoptosis in tumor cells. The synergistic effect of targeting these two distinct pathways underscores the potential of multi-targeted therapies in oncology. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent.

References

The Dual Inhibitor GEM144: A Technical Guide to its Impact on p53 Acetylation and p21 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEM144 is a novel small molecule that functions as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11).[1][2] This dual mechanism of action converges on critical pathways regulating cell cycle progression and apoptosis, making this compound a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the molecular effects of this compound, with a specific focus on its ability to induce p53 acetylation and subsequent activation of the cyclin-dependent kinase inhibitor p21. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is an orally active compound that has demonstrated potent antiproliferative activity across a range of human cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1][2] Its unique dual-targeting profile allows it to concurrently inhibit DNA replication and modulate the epigenetic landscape, leading to a robust anti-tumor response. Mechanistic studies have revealed that this compound's efficacy is, in large part, driven by its ability to induce G1/S cell cycle arrest and apoptosis.[1][3][4] A key molecular event underpinning these cellular outcomes is the acetylation of the tumor suppressor protein p53 and the activation of its downstream target, p21.[1][3][4]

Mechanism of Action: p53 Acetylation and p21 Activation

This compound exerts its effects on p53 and p21 through a coordinated, dual-pronged mechanism:

-

HDAC11 Inhibition and p53 Acetylation: this compound inhibits HDAC11, a class IV histone deacetylase.[3][5] HDAC11 has been implicated in the deacetylation of p53. By inhibiting HDAC11, this compound promotes the accumulation of acetylated p53, particularly on key lysine residues such as Lys382.[5] p53 acetylation is a critical post-translational modification that enhances its stability and transcriptional activity.[5]

-

POLA1 Inhibition, DNA Damage Response, and p53 Activation: Inhibition of POLA1 by this compound disrupts DNA replication, leading to replication stress and the activation of the DNA damage response (DDR) pathway. This results in the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[1][5] The DDR cascade further activates p53.

-

p21 Upregulation: The stabilized and activated acetylated-p53 acts as a potent transcription factor for the CDKN1A gene, which encodes the p21 protein.[3][4] The resulting increase in p21 levels leads to the inhibition of cyclin-dependent kinases (CDKs), thereby halting the cell cycle at the G1/S transition.[1][3]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound leading to p53 acetylation and p21 activation.

Quantitative Effects of this compound

Treatment of cancer cell lines with this compound results in a dose-dependent increase in p53 acetylation and p21 expression. The following tables summarize the expected quantitative outcomes based on published qualitative descriptions.

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| NCI-H460 | Non-small cell lung | 0.26 |

| A2780 | Ovarian | 0.95 |

| MM473 | Malignant Pleural Mesothelioma | 1.4 |

Data are illustrative of those reported in the literature.[1]

Table 2: Effect of this compound on p53 Acetylation and p21 Expression

| Treatment | Concentration (µM) | Duration (h) | Acetylated-p53 (Fold Change) | p21 mRNA (Fold Change) | p21 Protein (Fold Change) |

| Vehicle Control | - | 24 | 1.0 | 1.0 | 1.0 |

| This compound | 0.1 | 24 | >1.0 | >1.0 | >1.0 |

| This compound | 0.4 | 24 | Significantly Increased | Significantly Increased | Significantly Increased |

Note: Specific fold changes are not detailed in the currently available literature but are described as a "strong" and "dose-dependent" upregulation.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on p53 acetylation and p21 activation.

Experimental Workflow

Caption: Workflow for analyzing p53 acetylation and p21 activation post-GEM144 treatment.

Cell Culture and this compound Treatment

-

Culture human cancer cell lines (e.g., NCI-H460, A2780) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 6-well or 10-cm plates and allow them to adhere and reach 60-70% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) or vehicle (DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).

Immunoprecipitation for Acetylated-p53

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide).

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Quantify protein concentration of the supernatant using a BCA assay.

-

Pre-clear lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate 1-2 mg of protein lysate with an anti-p53 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2 hours at 4°C.

-

Wash the beads three times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in 2x Laemmli sample buffer for 5 minutes.

Western Blotting

-

Separate whole-cell lysates (for total p53 and p21) and immunoprecipitated samples by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Rabbit anti-acetyl-p53 (Lys382)

-

Mouse anti-p53 (DO-1)

-

Rabbit anti-p21

-

Mouse anti-β-actin (loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for p21

-

Following this compound treatment, extract total RNA from cells using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.

-

Use primers specific for human CDKN1A (p21) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Calculate the relative expression of CDKN1A using the 2-ΔΔCt method.

Conclusion

This compound represents a promising therapeutic candidate due to its dual inhibitory action on POLA1 and HDAC11. Its ability to robustly induce p53 acetylation and subsequent p21-mediated cell cycle arrest provides a clear mechanistic rationale for its potent anti-tumor effects. The experimental protocols and expected outcomes detailed in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound in various cancer models. Further studies are warranted to precisely quantify the dose- and time-dependent effects on p53 acetylation and p21 activation to better inform its clinical development.

References

- 1. Determination of acetylated p53 levels [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

The Impact of GEM144 on Cell Cycle Progression and G1/S Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEM144 is a novel small molecule that functions as a dual inhibitor of DNA polymerase α (POLA1) and histone deacetylase 11 (HDAC11). Emerging research highlights its potent anti-proliferative activity across a range of human cancer cell lines. Mechanistically, this compound has been shown to induce G1/S cell cycle arrest and apoptosis. This is achieved through the acetylation of the tumor suppressor protein p53, leading to the activation of its downstream target, the cyclin-dependent kinase inhibitor p21. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on cell cycle progression. It includes a summary of its effects, detailed experimental protocols for cell cycle analysis, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, targeting the cell cycle machinery is a key strategy in the development of novel anti-cancer therapeutics.

This compound is a promising new compound that has demonstrated significant anti-tumor activity in preclinical studies. As a dual inhibitor of POLA1 and HDAC11, this compound targets two critical pathways involved in cell proliferation and survival. POLA1 is essential for the initiation of DNA replication, while HDAC11 is involved in the epigenetic regulation of gene expression, including genes that control the cell cycle. The dual inhibition of these targets by this compound leads to a robust G1/S cell cycle arrest, preventing cancer cells from entering the DNA synthesis phase and ultimately leading to cell death.

Mechanism of Action: Induction of G1/S Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of a G1/S phase cell cycle arrest. This is a multi-step process initiated by the dual inhibition of POLA1 and HDAC11.

-

Inhibition of POLA1 and HDAC11: this compound simultaneously binds to and inhibits the enzymatic activity of both DNA polymerase α and histone deacetylase 11.

-

Acetylation of p53: The inhibition of HDAC11 leads to an increase in the acetylation of the tumor suppressor protein p53. Acetylation is a critical post-translational modification that enhances the stability and transcriptional activity of p53.

-

Activation of p21: Activated p53 then acts as a transcription factor, binding to the promoter of the CDKN1A gene and upregulating the expression of the p21 protein.

-

Inhibition of Cyclin/CDK Complexes: p21 is a potent inhibitor of several cyclin-dependent kinases, particularly the cyclin E/CDK2 and cyclin D/CDK4/6 complexes. These complexes are essential for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent transition from the G1 to the S phase of the cell cycle.

-

G1/S Arrest: By inhibiting the activity of these key cyclin/CDK complexes, p21 prevents the hyperphosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This effectively blocks the cell cycle at the G1/S checkpoint, preventing the initiation of DNA replication and leading to cell cycle arrest.

Data Presentation: Cell Cycle Analysis

The following table provides an illustrative representation of the expected quantitative data from a cell cycle analysis experiment using a human cancer cell line (e.g., H460 non-small cell lung cancer) treated with this compound for 24 hours. Data is typically acquired via flow cytometry after propidium iodide staining of the cellular DNA.

| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | 0 | 45.5 ± 2.1 | 35.2 ± 1.8 | 19.3 ± 1.5 |

| This compound | 0.5 | 68.2 ± 3.5 | 15.1 ± 2.0 | 16.7 ± 1.9 |

| This compound | 1.0 | 75.8 ± 4.2 | 8.9 ± 1.5 | 15.3 ± 2.1 |

| This compound | 2.0 | 82.1 ± 3.9 | 5.4 ± 1.2 | 12.5 ± 1.7 |

Note: The data presented in this table is illustrative and intended to represent the expected trend of G1/S arrest upon treatment with this compound. Actual experimental results may vary depending on the cell line, experimental conditions, and other factors.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human non-small cell lung cancer (H460) cells are a suitable model, as they have been used in studies investigating this compound.

-

Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the H460 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.5, 1.0, and 2.0 µM). The final concentration of DMSO in the culture medium should not exceed 0.1%. A vehicle control group treated with 0.1% DMSO should be included.

-

Incubation: Incubate the cells with this compound or vehicle control for the desired time period (e.g., 24 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After the treatment period, collect both the culture medium (containing any detached cells) and the adherent cells. To detach the adherent cells, wash the wells with phosphate-buffered saline (PBS) and then add 0.25% trypsin-EDTA. Incubate for a few minutes at 37°C until the cells detach.

-

Cell Fixation: Combine the detached cells with the cells from the culture medium and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.

-

Propidium Iodide Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol and wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission using a bandpass filter appropriate for red fluorescence (e.g., 610/20 nm). Collect data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The software will deconvolve the histogram to provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound-Induced G1/S Arrest

Caption: Signaling pathway of this compound-induced G1/S cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

The Dual Inhibitor GEM144: A Technical Guide to its Role in the DNA Damage Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

GEM144 is a novel, synthetic small molecule engineered as a dual inhibitor of DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11).[1][2] This dual-targeting mechanism positions this compound as a promising anti-cancer agent, demonstrating potent anti-proliferative activity across a range of solid and hematological cancer cell lines.[1][3] Its mechanism of action is intrinsically linked to the induction of DNA damage and the subsequent activation of the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis in malignant cells.[1][2] This technical guide provides an in-depth exploration of this compound's involvement in the DDR, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through the simultaneous inhibition of two critical enzymes:

-

DNA Polymerase Alpha (POLA1): As a key component of the primosome, POLA1 is essential for the initiation of DNA replication.[4][5] Its inhibition by this compound disrupts the synthesis of RNA-DNA primers, leading to stalled replication forks, accumulation of single-stranded DNA (ssDNA), and the induction of replication stress.[4][6] This replication stress is a potent trigger for the DDR.[6]

-

Histone Deacetylase 11 (HDAC11): HDAC11 is a class IV histone deacetylase that plays a role in regulating gene expression through the deacetylation of histones and other non-histone proteins.[7][8] Inhibition of HDAC11 by this compound can lead to the hyperacetylation of various protein substrates, including those involved in DNA repair and cell cycle control, such as the tumor suppressor p53.[1][9]

The synergistic effect of POLA1 and HDAC11 inhibition culminates in a robust activation of the DDR, ultimately leading to cancer cell death.

This compound-Induced DNA Damage Response Signaling

The inhibition of POLA1 by this compound is a primary driver of DNA damage. The resulting replication stress and accumulation of ssDNA are recognized by sensor proteins of the DDR, primarily the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[6][10] ATR, in turn, activates its downstream effector, Checkpoint Kinase 1 (Chk1), initiating a signaling cascade that culminates in cell cycle arrest and attempts at DNA repair.[11]

Concurrently, HDAC11 inhibition by this compound contributes to this process by modulating the acetylation status of key DDR proteins. A critical target is the tumor suppressor p53.[1] Increased acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21.[9][12] The induction of p21 is a key factor in enforcing cell cycle arrest, particularly at the G1/S transition, providing time for the cell to repair the DNA damage.[1] If the damage is too severe to be repaired, the p53 pathway can trigger apoptosis.[13]

The induction of DNA double-strand breaks, a consequence of replication fork collapse, is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a well-established marker of this type of DNA damage.[14][15]

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polo-like kinase 1 inhibits DNA damage response during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are POLA1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. POLA1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Dietary phytochemicals, HDAC inhibition, and DNA damage/repair defects in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The multifaceted influence of histone deacetylases on DNA damage signalling and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific acetylation of p53 by HDAC inhibition prevents DNA damage-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. scribd.com [scribd.com]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. Phosphorylation of histone H2AX and activation of Mre11, Rad50, and Nbs1 in response to replication-dependent DNA double-strand breaks induced by mammalian DNA topoisomerase I cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

GEM144: A Preclinical Review of a Novel Dual POLA1-HDAC11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GEM144 is a novel, orally active small molecule that demonstrates potent dual inhibitory activity against DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11).[1][2] Preclinical studies have highlighted its potential as an anti-cancer agent across a range of solid and hematological malignancies.[3][4][5] This technical guide provides a comprehensive review of the existing literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of POLA1 and HDAC11.[3] This dual inhibition leads to a cascade of cellular events, including the acetylation of p53 and the activation of p21, which ultimately results in G1/S cell cycle arrest and apoptosis.[1][3] The inhibition of POLA1, a key enzyme in DNA replication, induces DNA damage, as evidenced by the increased phosphorylation of H2AX (γH2AX).[1][5]

Quantitative In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-proliferative activity in a variety of cancer cell lines and in vivo models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.26 | 72 hours[1] |

| A2780 | Ovarian Cancer | 0.95 | 72 hours[1] |

| MM473 | Malignant Pleural Mesothelioma | 1.4 | 72 hours[1] |

| Various Cancer Cell Lines | Various | 0.26 - 2.2 | 24 hours[1] |

| HCC1806 | Triple-Negative Breast Cancer | 0.5 | Not Specified[6] |

| MDA-MD-453 | Triple-Negative Breast Cancer | 1.0 | Not Specified[6] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.5 | Not Specified[5][7] |

| THP-1 | Acute Myeloid Leukemia | 0.5 | Not Specified[7] |

| MOLM-13 | Acute Myeloid Leukemia | 0.5 | Not Specified[7] |

| HCT116 | Colorectal Cancer | 1 | 24 hours[4] |

| HT29 | Colorectal Cancer | 5 | 24 hours[4] |

Table 2: In Vivo Anti-tumor Efficacy of this compound

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) | Additional Notes |

| MM487 | Malignant Pleural Mesothelioma | 50 mg/kg, p.o., bid, 5 days/week for 3-4 weeks | 72%[1] | - |

| MM473 & MM487 | Malignant Pleural Mesothelioma | Oral administration | 72-77%[3] | - |

| HCT116 | Colorectal Cancer | Oral administration | ~20% (relative decrease in tumor volume) | Sensitized tumors to cisplatin[4] |

Signaling Pathway of this compound

The proposed signaling pathway for this compound's anti-cancer activity is initiated by its dual inhibitory action. The following diagram, generated using the DOT language, illustrates this pathway.

Caption: Signaling pathway of this compound.

Experimental Protocols

A summary of the key experimental methodologies employed in the preclinical evaluation of this compound is provided below.

Cell Viability and Proliferation Assays:

-

Trypan Blue Exclusion Assay: Used to determine the number of viable cells.[6][7]

-

MTT Assay: A colorimetric assay to assess cell metabolic activity as a measure of cell viability.[4]

Apoptosis and Cell Cycle Analysis:

-

TUNEL Assay: Used to detect DNA fragmentation, a hallmark of apoptosis.[6][7]

-

Western Blotting for PARP Cleavage: Detection of cleaved PARP is another indicator of apoptosis.[6][7]

-

Propidium Iodide (PI) Staining and Flow Cytometry: Employed to analyze the distribution of cells in different phases of the cell cycle.[7]

Mechanism of Action Studies:

-

Immunoblotting (Western Blotting): Utilized to measure the protein levels of key signaling molecules such as POLA1, HDAC11, γH2AX, and p21.[1][6][7]

In Vivo Xenograft Studies:

-

Human Tumor Xenografts in Mice: Human cancer cells (e.g., malignant pleural mesothelioma, colorectal cancer) are implanted into immunocompromised mice to evaluate the anti-tumor efficacy of this compound in a living organism.[1][3][4] Tumor growth is monitored over time, and the tumor growth inhibition (TGI) is calculated.[1][3]

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound.

Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

The preclinical data for this compound are promising, demonstrating its potent anti-cancer activity in a variety of models through a novel dual-inhibitory mechanism. Its oral bioavailability and significant tumor growth inhibition in vivo suggest its potential as a therapeutic candidate. To date, there is no publicly available information on this compound entering human clinical trials. Future research will likely focus on completing the necessary preclinical toxicology and safety studies to support an Investigational New Drug (IND) application and the initiation of Phase 1 clinical trials to evaluate its safety, tolerability, and preliminary efficacy in cancer patients.

References

- 1. Antitumor activity of novel POLA1-HDAC11 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. Molecular features linked to the growth-inhibitory effects of gemcitabine on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GEM144: A Novel Dual Inhibitor of POLA1 and HDAC11 for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEM144 is a novel, orally active small molecule compound that has demonstrated significant potential as an anti-cancer agent. It functions as a dual inhibitor, targeting both DNA polymerase alpha (POLA1) and histone deacetylase 11 (HDAC11), two key enzymes involved in cancer cell proliferation, DNA replication, and epigenetic regulation. Preclinical studies have shown that this compound exhibits potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, particularly in triple-negative breast cancer (TNBC) and colorectal cancer (CRC), while sparing normal cells.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Development

This compound was developed as a synthetic analogue of ST1926, an adamantyl retinoid compound known to be a POLA1 inhibitor.[1] The rationale behind the development of this compound was to create a hybrid molecule with dual inhibitory activity against both POLA1 and HDACs to exploit potential synergistic anti-tumor effects.[3][4][5] Through a screening of a library of synthesized molecules, this compound and a related compound, MIR002, were identified as potent dual inhibitors of POLA1 and HDAC11.[3][4][5] this compound was selected for further investigation due to its improved pharmacological properties.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action targeting key cellular processes.

Dual Inhibition of POLA1 and HDAC11

-

POLA1 Inhibition: As a DNA polymerase alpha inhibitor, this compound interferes with the initiation of DNA synthesis and replication, a critical process for rapidly dividing cancer cells.[1][3][4][5]

-

HDAC11 Inhibition: By inhibiting histone deacetylase 11, this compound modulates the epigenetic landscape of cancer cells. HDAC11 is known to be overexpressed in several cancers and plays a role in regulating gene expression.[1][3][4][5]

Downstream Signaling Pathway

The dual inhibition of POLA1 and HDAC11 by this compound converges on the p53 signaling pathway. Mechanistically, this compound treatment leads to:

-

p53 Acetylation: Inhibition of HDAC11 results in the hyperacetylation of the tumor suppressor protein p53.[3][4]

-

p21 Activation: Acetylated p53 is activated and upregulates the expression of its downstream target, p21 (also known as cyclin-dependent kinase inhibitor 1A or CDKN1A).[3][4]

-

Cell Cycle Arrest: Increased p21 levels lead to a G1/S phase cell cycle arrest, preventing cancer cells from entering the DNA synthesis phase.[3][4]

-

Apoptosis Induction: The sustained cell cycle arrest and DNA damage ultimately trigger programmed cell death (apoptosis) in cancer cells.[1][3][4]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines.